3,3-diphenyl-2-Piperidinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24056-59-5 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3,3-diphenylpiperidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-16-17(12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
InChI Key |
SMBVZADXTNEBQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Diphenyl 2 Piperidinone and Analogues
General Strategies for Piperidinone Ring System Construction
The assembly of the piperidinone ring can be accomplished through several convergent and divergent synthetic strategies. These methods offer access to a wide array of substituted piperidinones, allowing for the exploration of structure-activity relationships in drug discovery programs.
Multi-component Condensation Reactions (e.g., Mannich-type approaches)
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms of the starting materials. The Mannich reaction and its variations are powerful MCRs for the synthesis of piperidinones. google.comresearchgate.net
The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine or ammonia (B1221849). In the context of piperidinone synthesis, a typical approach involves the condensation of a ketone, an aldehyde, and an amine. For instance, the reaction of ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) can yield 2,6-diaryl-3-methyl-4-piperidones. google.com A variation of this is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction that condenses an aldehyde, a β-keto ester, and ammonia or a primary amine to form a 4-piperidone. researchgate.net
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product | Reference |
| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | Not specified | 2,6-Diaryl-3-methyl-4-piperidones | google.com |
| Aldehyde | β-Keto ester | Ammonia/Primary amine | Not specified | 4-Piperidone | researchgate.net |
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective strategy for the formation of the piperidinone ring. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond in an acyclic precursor that is suitably functionalized to undergo cyclization.
One prominent example is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. nih.gov This can be followed by decarboxylation to yield a piperidinone. The Thorpe-Ziegler reaction, conceptually related to the Dieckmann condensation, involves the intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can be hydrolyzed to a cyclic ketone. wikipedia.org These methods are particularly useful for the synthesis of piperidones with substitution at the 3-position.
Another powerful intramolecular approach is the aza-Michael reaction, where an amine undergoes conjugate addition to an α,β-unsaturated carbonyl compound within the same molecule. nih.gov This method has been employed for the stereoselective synthesis of substituted piperidinones.
| Precursor | Reaction Type | Key Features | Product | Reference |
| Acyclic diester | Dieckmann Condensation | Forms cyclic β-keto ester intermediate | 3-Carboalkoxy-2-piperidinone | nih.gov |
| Acyclic dinitrile | Thorpe-Ziegler Reaction | Forms cyclic α-cyanoenamine intermediate | 3-Cyano-2-iminopiperidine | wikipedia.org |
| δ-Amino-α,β-unsaturated ester | Intramolecular aza-Michael | Stereoselective cyclization | Substituted 2-piperidinone | nih.gov |
Annulation Strategies (e.g., [1+2+3] strategy)
Annulation strategies involve the formation of a new ring onto an existing molecular framework. A recently developed organophotocatalyzed [1+2+3] strategy provides a one-step access to diverse substituted 2-piperidinones from simple starting materials. This method utilizes inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. The reaction proceeds under mild conditions and exhibits excellent chemoselectivity.
Oxidative Amination of Alkenes
Oxidative amination of alkenes is a modern and efficient method for the construction of nitrogen-containing heterocycles. This strategy involves the simultaneous formation of a carbon-nitrogen bond and a carbon-oxygen or another carbon-heteroatom bond across a double bond. Both intramolecular and intermolecular versions of this reaction have been developed. For instance, gold-catalyzed oxidative amination of non-activated alkenes can be used to form substituted piperidines, which can be precursors to piperidinones. nih.gov Palladium-catalyzed versions have also been reported. nih.gov
Hydrogenation of Pyridinone Precursors
The reduction of pyridinone or pyridinium (B92312) salt precursors is a straightforward method to obtain piperidinones. This approach is particularly useful when the corresponding aromatic heterocycle is readily available. Catalytic hydrogenation is a common method, employing catalysts such as rhodium or iridium complexes. nih.gov The stereoselectivity of the hydrogenation can often be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific stereoisomers of substituted piperidinones. nih.gov
Specific Synthetic Routes to the 3,3-Diphenyl-2-Piperidinone Core
The synthesis of the this compound scaffold requires methods that can efficiently introduce the two phenyl groups at the C3 position. The general strategies discussed above can be adapted for this purpose.
A plausible and direct approach to the this compound core is through an intramolecular cyclization of a suitably substituted acyclic precursor. One such strategy would be the reductive amination of a δ-keto ester or a related carbonyl compound. For example, a δ-keto ester bearing two phenyl groups at the γ-position could be reductively aminated with ammonia or a primary amine, followed by spontaneous or induced lactamization to form the desired this compound.
Another viable intramolecular approach is the Beckmann rearrangement . derpharmachemica.commasterorganicchemistry.comwikipedia.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. In the context of this compound synthesis, this would involve the preparation of 2,2-diphenylcyclopentanone, its conversion to the corresponding oxime, and subsequent Beckmann rearrangement to yield the target lactam. The regioselectivity of the rearrangement, which determines which carbon atom migrates, is a key consideration in this approach.
The Schmidt reaction provides another route through rearrangement. libretexts.orgchimia.ch This reaction involves the reaction of a ketone with hydrazoic acid in the presence of a strong acid. Similar to the Beckmann rearrangement, 2,2-diphenylcyclopentanone could be subjected to the Schmidt reaction to afford this compound.
The following table summarizes potential specific synthetic routes to the this compound core based on established chemical transformations.
| Starting Material | Key Transformation | Intermediate(s) | Product | Plausible Yield |
| 2,2-Diphenylcyclopentanone | Oximation followed by Beckmann Rearrangement | 2,2-Diphenylcyclopentanone oxime | This compound | Moderate to Good |
| 2,2-Diphenylcyclopentanone | Schmidt Reaction | Not applicable | This compound | Moderate |
| Ethyl 4,4-diphenyl-5-oxopentanoate | Reductive Amination/Lactamization | δ-Amino-γ,γ-diphenylpentanoate | This compound | Good |
Stereoselective and Asymmetric Synthesis of Piperidinone Scaffolds
The creation of specific stereoisomers of 3,3-disubstituted-2-piperidinones, where the carbon at the 3-position is a quaternary stereocenter, presents a formidable challenge in synthetic chemistry. Achieving high levels of stereoselectivity is crucial as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities.
One prominent strategy for the asymmetric synthesis of related heterocyclic systems involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been achieved starting from commercially available D-phenylglycinol and delta-valerolactone. researchgate.net In this approach, the chirality of the starting material directs the stereochemical outcome of subsequent reactions. Alkylation of the piperidinone ring at the 3-position using a strong base like s-BuLi can proceed with high diastereoselectivity, influenced by the presence and protection state of a hydroxyl group on the chiral auxiliary. researchgate.net When the hydroxyl group is unprotected, a single diastereomer can be obtained with a high yield. researchgate.net
Another powerful method for constructing chiral centers is through catalytic asymmetric reactions. Palladium-catalyzed decarboxylative allylic alkylation has been successfully employed for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones, which are structurally related to 3,3-disubstituted piperidinones. nih.govrsc.org This method utilizes a chiral palladium catalyst, often derived from a PHOX ligand, to achieve high yields and excellent enantioselectivity. nih.govrsc.org The resulting gem-disubstituted piperazinones can be further transformed into valuable chiral piperazines. nih.gov While this specific methodology has been demonstrated on piperazinones, the underlying principles of using a chiral transition metal catalyst to control the stereochemistry of a newly formed quaternary center are broadly applicable and could potentially be adapted for the synthesis of chiral this compound.
| Method | Catalyst/Auxiliary | Key Features | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary Directed Alkylation | (1R)-2-hydroxy-1-phenylethyl group | Alkylation of a piperidinone precursor. | 91% | Single isomer detected | researchgate.net |
| Palladium-Catalyzed Decarboxylative Allylic Alkylation | Chiral Pd-catalyst with PHOX ligand | Enantioselective synthesis of gem-disubstituted piperazin-2-ones. | High | High enantioselectivity | nih.govrsc.org |
Application of Advanced Synthetic Techniques in Piperidinone Chemistry
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. Organophotocatalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis are three such techniques that have found application in the synthesis of heterocyclic compounds, including piperidinones and their analogues.
Organophotocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild reaction conditions. Recently, an organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse substituted 2-piperidinones. researchgate.netnih.gov This method utilizes an organic photocatalyst to enable the reaction of readily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. researchgate.netnih.gov The reaction proceeds with exclusive chemoselectivity over two different alkenes and tolerates a wide range of functional groups. researchgate.netnih.gov This strategy allows for the formation of two C-N bonds and one C-C bond in a single step, providing a streamlined route to variously substituted 2-piperidinones. nih.gov While the direct synthesis of this compound using this method has not been explicitly reported, the broad substrate scope suggests its potential applicability for constructing such highly substituted systems. researchgate.netnih.gov
| Photocatalyst | Reactants | Key Features | Yield | Reference |
|---|---|---|---|---|
| Acridinium-based photocatalyst | Ammonium salts, alkenes, unsaturated carbonyl compounds | One-step [1+2+3] cycloaddition. Forms two C-N and one C-C bond. | Generally good to excellent (e.g., 88% for a model reaction) | researchgate.netnih.gov |
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times and improvements in product yields. ajrconline.org This technique has been widely applied in the synthesis of various heterocyclic compounds. For instance, the synthesis of certain acetamide (B32628) derivatives of piperidine (B6355638) has been achieved with moderate to good yields in a matter of minutes under microwave irradiation, compared to several hours required for conventional heating. mdpi.com
Ultrasound-assisted synthesis employs acoustic cavitation to generate localized high-pressure and high-temperature zones in the reaction medium, which can enhance reaction rates and yields. This technique is considered a green chemistry approach as it often leads to shorter reaction times and milder reaction conditions. nih.gov Ultrasound has been successfully used in the synthesis of various nitrogen-containing heterocycles. For example, the synthesis of piperidinyl-quinoline acylhydrazones has been accomplished in excellent yields within 4-6 minutes using ultrasound irradiation. mdpi.com
Similar to microwave-assisted synthesis, the direct application of ultrasound to the synthesis of this compound has not been extensively documented. However, the demonstrated ability of ultrasound to accelerate reactions and improve yields in the synthesis of other substituted piperidine derivatives suggests its potential utility in the construction of the this compound scaffold. nih.govresearchgate.net The mechanical effects of cavitation could be particularly beneficial in facilitating reactions involving solid reagents or in overcoming mass transfer limitations.
Chemical Transformations and Derivatization Strategies of the 3,3 Diphenyl 2 Piperidinone Framework
Functionalization at the Nitrogen Atom
The secondary amine functionality of the 3,3-diphenyl-2-piperidinone ring is a prime site for modification, enabling the introduction of a variety of substituents that can significantly influence the molecule's properties. Common strategies for functionalizing the nitrogen atom include N-alkylation, N-acylation, and N-arylation.
N-Alkylation: The introduction of alkyl groups at the nitrogen atom is a fundamental transformation. This is typically achieved by treating the parent piperidinone with an alkyl halide (such as methyl iodide, ethyl bromide, or benzyl (B1604629) bromide) in the presence of a base. nih.govresearchgate.net Common bases used for this purpose include potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidinone acts as the nucleophile.
N-Acylation: Acyl groups can be readily introduced onto the nitrogen atom by reaction with acylating agents such as acid chlorides or anhydrides. rsc.org This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. researchgate.net N-acylation is a valuable method for introducing a range of functional groups and for modulating the electronic properties of the nitrogen atom.
N-Arylation: The formation of an N-aryl bond can be accomplished through various modern cross-coupling methodologies. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation, although copper-catalyzed Ullmann-type reactions have also been employed. These reactions typically involve the coupling of the piperidinone with an aryl halide or triflate in the presence of a suitable catalyst, ligand, and base.
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH3I, BnBr), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl-3,3-diphenyl-2-piperidinone |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride), Base (e.g., Triethylamine, Pyridine) | N-Acyl-3,3-diphenyl-2-piperidinone |
| N-Arylation | Aryl halide/triflate, Palladium or Copper catalyst, Ligand, Base | N-Aryl-3,3-diphenyl-2-piperidinone |
Reactions at the Carbonyl Group (C-2 Position)
The carbonyl group at the C-2 position is another key site for chemical modification, offering pathways to a variety of derivatives through reduction, thionation, and other nucleophilic additions.
Reduction to Piperidine (B6355638): The lactam carbonyl can be completely reduced to a methylene (B1212753) group to afford the corresponding 3,3-diphenylpiperidine. A powerful reducing agent, such as lithium aluminum hydride (LAH) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, is typically required for this transformation. osi.lvadichemistry.comdavuniversity.orgyoutube.comorganic-chemistry.org The reaction proceeds through the formation of an aluminum-alkoxide intermediate, which is subsequently hydrolyzed to yield the amine.
Conversion to Thioamide: The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding thioamide, 3,3-diphenyl-2-thioxopiperidine. This thionation reaction is most commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in a high-boiling solvent such as toluene (B28343) or xylene. nih.govresearchgate.netderpharmachemica.comnih.govresearchgate.netorientjchem.orgorganic-chemistry.org The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group with the reactive dithiophosphine ylide derived from Lawesson's reagent, followed by cycloreversion.
| Transformation | Reagents and Conditions | Product Type |
| Reduction | Lithium Aluminum Hydride (LAH), THF or Diethyl ether | 3,3-Diphenylpiperidine |
| Thionation | Lawesson's Reagent, Toluene or Xylene, Heat | 3,3-Diphenyl-2-thioxopiperidine |
Modifications at the Diphenyl-Substituted Carbon (C-3 Position)
The C-3 position, bearing two phenyl groups, is sterically hindered, making direct functionalization challenging. However, modifications can be achieved through reactions involving the enolate or by electrophilic substitution on the appended phenyl rings.
Alkylation via Enolate Formation: Deprotonation of the C-4 position, alpha to the carbonyl group, can lead to the formation of an enolate. However, direct alkylation at the C-3 position is generally not feasible due to the quaternary nature of this carbon. Any potential reactivity would likely occur at the C-4 position.
Electrophilic Aromatic Substitution on Phenyl Rings: The two phenyl rings at the C-3 position are susceptible to electrophilic aromatic substitution reactions. nih.govnih.gov Depending on the reaction conditions and the directing effects of any existing substituents on the phenyl rings, various electrophiles can be introduced. For instance, nitration (using a mixture of nitric and sulfuric acids) or halogenation (using a halogen in the presence of a Lewis acid) can introduce nitro or halo groups, respectively, onto the phenyl rings, typically at the ortho and para positions.
Derivatization at Other Ring Positions (C-4, C-5, C-6)
Functionalization of the C-4, C-5, and C-6 positions of the this compound ring is less common but can be achieved through various synthetic strategies, often involving the construction of the piperidinone ring from already functionalized precursors.
α-Halogenation: The C-4 position, being alpha to the carbonyl group, can be halogenated under appropriate conditions. rsc.org For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of Substituents via Ring Synthesis: A versatile approach to obtaining derivatives with substituents at the C-4, C-5, or C-6 positions is to start the synthesis with appropriately substituted precursors. For instance, a Michael addition of a diphenylacetonitrile (B117805) derivative to an α,β-unsaturated ester, followed by reductive cyclization, can introduce substituents at various positions of the resulting piperidinone ring.
Formation of Fused Heterocyclic Systems from Piperidinone Intermediates
The this compound framework can serve as a valuable intermediate for the synthesis of more complex, fused heterocyclic systems. These transformations often involve intramolecular cyclization reactions of suitably functionalized piperidinone derivatives.
Pyridoindoles: Derivatives of this compound can be envisioned as precursors to pyrido[1,2-a]indoles. rsc.orgosi.lvnih.govresearchgate.net For example, a Fischer indole (B1671886) synthesis on a piperidinone derivative bearing a phenylhydrazone moiety at a suitable position could lead to the formation of a fused indole ring.
Thiazolopyridines: The synthesis of thiazolopyridines can be achieved from piperidinone precursors. researchgate.netresearchgate.net For instance, a Hantzsch-type thiazole (B1198619) synthesis involving an α-haloketone derivative of the piperidinone and a thioamide could lead to the formation of a fused thiazole ring.
Diazepanones and Oxazepanones via Ring Expansion: The piperidinone ring can be expanded to form seven-membered heterocyclic systems like diazepanones and oxazepanones. A common method for achieving this is the Beckmann rearrangement of the corresponding piperidinone oxime. derpharmachemica.comadichemistry.commasterorganicchemistry.comwikipedia.orgillinois.edu Treatment of the this compound oxime with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) can induce a rearrangement, leading to the formation of a seven-membered lactam (a diazepanone). A similar strategy could potentially lead to oxazepanones through related rearrangements.
| Fused Heterocycle | Synthetic Strategy |
| Pyridoindoles | Intramolecular cyclization (e.g., Fischer indole synthesis) of a functionalized piperidinone. |
| Thiazolopyridines | Annulation reactions (e.g., Hantzsch thiazole synthesis) on a piperidinone derivative. |
| Diazepanones | Beckmann rearrangement of the corresponding this compound oxime. |
| Oxazepanones | Ring expansion reactions, potentially via rearrangements of functionalized piperidinones. |
Conformational Analysis and Stereochemical Considerations in Piperidinone Chemistry
Elucidation of Preferred Conformational Isomers (e.g., Chair, Chair-Boat)
The six-membered piperidinone ring, akin to cyclohexane, typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents and heteroatoms introduces complexities that can lead to alternative conformations. In 3,3-diphenyl-2-piperidinone, the gem-diphenyl substitution at the C3 position creates significant steric bulk, which profoundly influences the ring's preferred geometry.
While the chair form remains a likely low-energy conformation, other isomers such as boat, twist-boat, or distorted chair conformations must be considered. Detailed conformational analysis, often conducted through NMR spectroscopy and X-ray diffraction, is essential to determine the dominant species in solution and in the solid state. nih.govnih.gov For instance, studies on related polysubstituted piperidones have shown that chair-chair conformations are often preferred. nih.govnih.gov However, in certain bicyclic piperidone systems, a chair-boat conformation has been identified as the more stable form, highlighting the subtle balance of forces that dictate molecular shape. nih.govnih.gov The determination of these conformations relies on meticulous analysis of NMR data, including coupling constants and Nuclear Overhauser Effect (nOe) experiments, complemented by the precise atomic coordinates provided by X-ray crystallography. nih.gov
| Compound Type | Observed Conformation(s) | Method of Analysis | Reference |
|---|---|---|---|
| 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ones | Chair-Chair | NMR, X-ray Diffraction | nih.govnih.gov |
| 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ones | Chair-Boat | NMR, X-ray Diffraction | nih.govnih.gov |
| 4-Substituted Piperidines (e.g., R=Phenyl) | Chair (Equatorial substituent) | NMR (J-value method) | nih.gov |
Impact of Stereoelectronic Effects on Molecular Conformation
Beyond classical steric considerations, stereoelectronic effects play a crucial role in defining the conformational landscape of this compound. beilstein-journals.org These effects arise from the interaction between electron orbitals, where favorable orbital overlap can stabilize an otherwise less favored conformation. beilstein-journals.orgwikipedia.org
The presence of the lactam (amide) functionality in the 2-piperidinone structure introduces further stereoelectronic constraints. The partial double-bond character of the N–C(O) bond enforces planarity on the N-C(O)-C atoms, which in turn affects the puckering of the rest of the ring. The analysis of these intricate effects is often achieved through a combination of experimental methods, such as measuring ¹J C-H coupling constants via NMR, and computational approaches like Natural Bond Orbital (NBO) analysis. nih.govnih.govnih.gov
| Interaction Type | Description | Consequence | Reference |
|---|---|---|---|
| Hyperconjugation (nN → σC–H) | Interaction between the nitrogen lone pair and an anti-bonding C-H orbital. | Influences conformational stability and geometry. | nih.govnih.gov |
| Homoanomeric Effect (nX → β-σC–Y) | Interaction between a heteroatom lone pair (X=N, O) and a sigma anti-bonding orbital two bonds away. | Affects bond lengths and conformational preferences of substituents. | nih.govscispace.com |
| Twisted Amide Effects | Distortion of the planar amide bond in strained rings reduces nN → π*CO resonance. | Increases carbonyl reactivity and alters nitrogen basicity. | nih.govbaranlab.org |
Diastereoselective and Enantioselective Implications in Piperidinone Synthesis and Recognition
The well-defined three-dimensional structure of piperidinones, governed by the factors described above, has profound implications for their synthesis and their ability to interact with other chiral molecules. The stereochemistry of the piperidinone ring can direct the outcome of chemical reactions and is central to the principles of molecular recognition.
Diastereoselective synthesis leverages the existing stereocenters in a molecule to control the creation of new ones. For polysubstituted piperidines, synthetic strategies can be designed to achieve high levels of diastereoselectivity, yielding specific stereoisomers. nih.govresearchgate.netresearchgate.netnih.gov For example, reactions such as visible-light-driven radical cyclizations of aza-1,6-dienes have been developed to produce densely functionalized piperidines with excellent control over the relative stereochemistry of the newly formed chiral centers. researchgate.netnih.gov The conformation of the transition state, which is influenced by the substituents already present, dictates which diastereomer is preferentially formed. nih.gov
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is particularly crucial in medicinal chemistry, where different enantiomers can have vastly different biological activities. A variety of methods, including the use of chiral catalysts and auxiliaries, have been successfully applied to the synthesis of enantioenriched piperidine and piperidinone derivatives. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov For instance, asymmetric copper-catalyzed cyclization reactions have been shown to produce 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov
The rigid conformational preference of a molecule like this compound makes it an interesting candidate for molecular recognition . Its specific shape, dictated by the bulky phenyl groups, presents a unique steric and electronic profile that can allow for selective binding to other molecules, such as proteins or other chiral substrates. This principle is the foundation of drug action and chiral separation technologies.
| Synthetic Method | Target Structure | Key Feature | Reference |
|---|---|---|---|
| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Polysubstituted Piperidines | High yield and diastereoselectivity for 3,4,5-substituted products. | nih.govresearchgate.net |
| Visible-Light-Driven Silylative Cyclization | Densely Functionalized Piperidines | High cis-diastereoselectivity for multiple contiguous stereocenters. | researchgate.netnih.gov |
| Asymmetric Cu-Catalyzed Cyclizative Aminoboration | Chiral 2,3-cis-Disubstituted Piperidines | Excellent enantioselectivities. | nih.gov |
| Synthesis from Phenylglycinol-Derived Lactam | Piperidine and Indolizidine Alkaloids | Enantioselective synthesis starting from a common chiral lactam. | researchgate.netnih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts and coupling patterns, the precise arrangement of atoms in 3,3-diphenyl-2-piperidinone can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region, generally between δ 7.25 and 7.36 ppm. The protons on the piperidinone ring resonate at distinct chemical shifts influenced by their proximity to the carbonyl group and the nitrogen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon (C=O) of the piperidinone ring is typically observed at a significant downfield shift, often in the range of 205-220 ppm. libretexts.org The quaternary carbon atom to which the two phenyl groups are attached also shows a characteristic chemical shift. The carbons of the phenyl rings typically appear in the aromatic region (δ 125-150 ppm). libretexts.org The remaining methylene (B1212753) carbons of the piperidinone ring can be assigned based on their expected chemical shifts. libretexts.org
A detailed assignment of the ¹H and ¹³C NMR chemical shifts for a related compound, 2r,6c-diphenyl-3-methyl-piperidin-4-one, is provided in the table below, which can serve as a reference for understanding the spectral features of this compound. spectrabase.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | Value not available |
| C3 | - | Value not available |
| C4 | - | Value not available |
| C5 | - | Value not available |
| C6 | - | Value not available |
| Phenyl H | 7.25–7.36 (m) | - |
| Phenyl C | - | 125-150 |
| C=O | - | 205-220 |
Note: Specific chemical shift values for this compound can vary depending on the solvent and experimental conditions. The data for the related compound is illustrative.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the signals of the CH, CH₂, and CH₃ groups in the molecule.
Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton coupling relationships within the molecule. This helps to establish the connectivity of protons, particularly within the piperidinone ring, by identifying which protons are adjacent to each other. For instance, the methylene protons at C-4 would show a correlation to the methylene protons at C-5, and the C-5 protons would, in turn, show a correlation to the C-6 protons.
The application of these 2D NMR techniques allows for a complete and detailed mapping of the molecular structure of this compound, confirming the connectivity and spatial relationships of all atoms. researchgate.netnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.
N-H Stretching: A key feature is the N-H stretching vibration of the secondary amide group in the piperidinone ring, which typically appears in the region of 3500–3300 cm⁻¹. researchgate.net
C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide is expected in the region of 1690-1650 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations of the phenyl groups are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidinone ring appear below 3000 cm⁻¹. masterorganicchemistry.com
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to absorptions in the 1600–1500 cm⁻¹ region. nih.gov
C-N Stretching: The C-N stretching vibration of the amide group can also be identified in the fingerprint region of the spectrum.
The following table summarizes the expected characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3500–3300 | Medium |
| C=O (Amide) | Stretching | 1690–1650 | Strong |
| Aromatic C-H | Stretching | > 3000 | Medium-Weak |
| Aliphatic C-H | Stretching | < 3000 | Medium |
| Aromatic C=C | Stretching | 1600–1500 | Medium-Weak |
| C-N | Stretching | Fingerprint Region | Medium |
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for analyzing the vibrations of the phenyl rings and the carbon skeleton. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational analysis of the molecule. nih.govsemanticscholar.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be influenced by the structure of the molecule. Common fragmentation pathways for piperidine (B6355638) derivatives can involve cleavage of the ring or loss of substituents. The presence of the two phenyl groups would likely lead to the formation of stable benzyl (B1604629) or tropylium (B1234903) ions. Analysis of the masses of the fragment ions can help to piece together the structure of the original molecule and confirm the presence of the diphenyl and piperidinone moieties. For example, a related compound, N-(3,3-diphenylpropionyl)piperidin-2-one, shows a molecular ion peak at m/z 307. massbank.eu The fragmentation of this compound would be expected to produce characteristic fragments that can be analyzed to confirm its structure. massbank.eu
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Structure Elucidation
X-ray Diffraction (XRD) is a paramount analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, thereby elucidating the exact molecular conformation and configuration. Furthermore, XRD analysis reveals the crystal lattice parameters and the packing of molecules within the crystal, offering insights into intermolecular interactions such as hydrogen bonding.
While specific single-crystal XRD data for this compound was not found in a review of the available literature, extensive crystallographic studies have been conducted on closely related diphenyl-piperidinone derivatives. These studies consistently reveal key structural features that are likely to be shared with the target compound. A predominant finding across various analogs, including 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) and 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one, is that the six-membered piperidine ring adopts a stable chair conformation. nih.govnih.govresearchgate.net In these structures, the bulky phenyl substituents attached to the piperidine ring typically occupy equatorial positions to minimize steric hindrance. nih.govnih.govresearchgate.net For instance, in the crystal structure of 1,3-dimethyl-2,6-diphenylpiperidin-4-one, the two phenyl rings are in equatorial orientations. nih.govresearchgate.net The analysis of these related compounds provides a robust model for the anticipated solid-state structure of this compound.
Below is a representative table of crystallographic data obtained for a related compound, 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, which illustrates the type of detailed structural information yielded by an XRD study. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Compound | 1,3-Dimethyl-2,6-diphenylpiperidin-4-one |
| Chemical Formula | C₁₉H₂₁NO |
| Molecular Weight | 279.37 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9201 (2) |
| b (Å) | 10.9749 (3) |
| c (Å) | 12.8247 (3) |
| α (°) | 80.2961 (12) |
| β (°) | 86.673 (2) |
| γ (°) | 76.4499 (11) |
| Volume (ų) | 798.30 (4) |
| Z | 2 |
| Temperature (K) | 290 (2) |
Data sourced from references nih.govresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uzh.ch The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the types of bonds and functional groups present, which are known as chromophores. uzh.ch
The molecular structure of this compound contains two primary types of chromophores: the two phenyl groups and the amide functional group within the 2-piperidinone ring. These chromophores give rise to predictable electronic transitions:
π → π* Transitions: These high-energy transitions are associated with the conjugated π-electron systems of the two phenyl rings. libretexts.orgyoutube.com Electrons are promoted from a π bonding molecular orbital to a π* anti-bonding molecular orbital. Aromatic systems typically exhibit strong absorption bands in the UV region due to these transitions.
n → π* and π → π* Transitions: The amide group contains a carbonyl (C=O) double bond and a nitrogen atom with a lone pair of non-bonding electrons (n). This allows for two potential transitions. The first is the promotion of a non-bonding electron from the nitrogen or oxygen atom to a π* anti-bonding orbital of the carbonyl group (n → π). youtube.com These transitions are characteristically of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π transitions. uzh.chyoutube.com The second is a π → π* transition within the carbonyl double bond itself.
While a specific experimental spectrum for this compound is not detailed in the reviewed literature, analysis of related heterocyclic molecules containing piperidine and aromatic groups shows absorption maxima in the UV range. For example, certain isoxazole (B147169) derivatives coupled with a piperidine group exhibit an absorption maximum (λmax) near 290 nm, which is attributed to the electronic excitation of the core molecular structure. researchgate.net This suggests that the absorption maxima for this compound would also be expected in the ultraviolet region, resulting from the combination of transitions within its phenyl and amide chromophores.
The expected electronic transitions are summarized in the table below.
| Chromophore | Expected Electronic Transition | Relative Energy | Relative Intensity |
|---|---|---|---|
| Phenyl Rings | π → π | High | High (Strong) |
| Amide (Carbonyl Group) | n → π | Low | Low (Weak) |
| π → π* | High | Moderate to High |
Information based on general principles of UV-Vis spectroscopy. uzh.chlibretexts.orgyoutube.com
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Exploration
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to optimize molecular geometries and analyze electronic properties. researchgate.netresearchgate.netnih.gov DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a balance of accuracy and computational efficiency for studying organic molecules. researchgate.netresearchgate.netresearchgate.net These methods are used to determine stable conformations and to understand the intrinsic electronic nature of piperidinone-based compounds. For instance, in studies of related piperidin-4-one structures, DFT has been used to confirm that the piperidine (B6355638) ring typically adopts a chair or slightly distorted chair conformation. nih.gov
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties, chemical reactivity, and kinetic stability. nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govmdpi.com
In computational studies of various diphenyl-piperidinone derivatives, the HOMO-LUMO energy gap is calculated to predict the molecule's reactivity. researchgate.netresearchgate.net For example, the calculated HOMO-LUMO gap for 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one was found to be 5.42 eV, suggesting significant stability. researchgate.net A lower energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, signifying that eventual charge transfer interactions occur within the molecule. nih.gov The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. nih.gov Typically, the HOMO is localized on electron-donating parts of the molecule, while the LUMO is concentrated on electron-accepting regions.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 1-Methyl 2,6-diphenyl piperidin-4-one | HF/6-311++G | - | - | 4.0588 orientjchem.org |
| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | B3LYP/6-311++G(d,p) | - | - | 5.42 researchgate.net |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 nih.gov |
For piperidinone derivatives, NBO analysis reveals significant hyperconjugative interactions, such as those between lone pair orbitals of oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π*). orientjchem.org These interactions result in the delocalization of electron density, which stabilizes the molecular structure. researchgate.netnih.gov For example, in 1-Methyl 2,6-diphenyl piperidin-4-one, NBO analysis has been used to estimate the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, confirming the stability derived from such charge transfers. orientjchem.org
| Compound | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| 1-Methyl 2,6-diphenyl piperidin-4-one | LP(1) N3 | BD(1) C2-C11 | Data Not Available |
| 1-Methyl 2,6-diphenyl piperidin-4-one | LP(1) O7 | BD(1) C1-C2 | Data Not Available |
| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | NBO results revealed the occurrence of hyperconjugation and delocalization of π-electrons. researchgate.net | ||
| 3-methyl-2,6-diphenylpiperidin-4-one | The stability and intra-molecular charge transfer have been analyzed by detailed NBO analysis. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govwalisongo.ac.id Green areas represent neutral potential.
In studies of piperidinone derivatives, MEP analysis identifies the most reactive sites. researchgate.net The negative potential is generally concentrated around electronegative atoms like the carbonyl oxygen, making it a prime site for electrophilic interactions. nih.gov Conversely, positive potentials are often found around hydrogen atoms, particularly the N-H group of the piperidine ring, indicating these are sites for nucleophilic attack. researchgate.netnih.gov This information is critical for understanding intermolecular interactions, including hydrogen bonding, and for predicting how the molecule might interact with biological receptors. rsc.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as vibrational frequencies (FT-IR and FT-Raman). researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated. orientjchem.orgnih.gov These theoretical spectra are often compared with experimental data to aid in the assignment of vibrational modes. researchgate.netorientjchem.org
For various piperidin-4-one derivatives, theoretical calculations have shown good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. researchgate.netresearchgate.net This synergy between computational and experimental spectroscopy is essential for confirming the molecular structure and understanding the vibrational characteristics of the molecule, such as the characteristic stretching frequencies of C=O and N-H bonds. nih.gov
Theoretical Studies on Non-linear Optical (NLO) Properties
Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer are candidates for materials with non-linear optical (NLO) properties. nih.govnih.gov These properties are relevant for applications in telecommunications, optical computing, and data storage. informahealthcare.com Computational chemistry allows for the theoretical prediction of NLO behavior by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). orientjchem.orgnih.gov
Theoretical studies on piperidone derivatives have been performed to evaluate their potential as NLO materials. nih.govinformahealthcare.com These calculations, often carried out using DFT and Hartree-Fock (HF) methods, investigate how molecular structure influences NLO response. orientjchem.org A large hyperpolarizability value indicates a strong NLO response. For instance, the first-order hyperpolarizability of 1-Methyl 2,6-diphenyl piperidin-4-one has been studied theoretically to assess its NLO potential. orientjchem.orgresearchgate.net The delocalization of π-electrons, facilitated by donor-acceptor groups across the molecular framework, is a key factor in enhancing these properties. nih.gov
| Compound | Method | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (esu) |
|---|---|---|---|
| 1-Methyl 2,6-diphenyl piperidin-4-one | HF | Data Not Available | Data Not Available |
| 1-Methyl 2,6-diphenyl piperidin-4-one | B3LYP | Data Not Available | Data Not Available |
| 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives | HF, B3LYP, M06 | These compounds were investigated for their NLO properties based on average polarizability and first hyperpolarizability. nih.govresearchgate.net |
Molecular Modeling and Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. derpharmachemica.comnih.gov This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. researchgate.net
Piperidone derivatives have been the subject of molecular docking studies to explore their potential as therapeutic agents, for example, as anticancer or antiviral agents. researchgate.netderpharmachemica.com In these studies, the piperidone derivative is docked into the active site of a target protein. The results are analyzed in terms of binding energy (or docking score) and the specific intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the binding pocket. mdpi.com For example, docking studies on 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one with Influenza A virus receptors showed strong binding interactions, suggesting its potential as an antiviral agent. researchgate.net Similarly, other piperidone derivatives have been docked with targets like VEGFR-2 tyrosine kinase to assess their anticancer potential. derpharmachemica.com
| Compound/Derivative Series | Protein Target | Key Findings |
|---|---|---|
| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | Influenza A virus receptors (RNA polymerase PB1-PB2, neuraminidase) | Binds well with both receptors, showing interactions comparable to standard drugs. researchgate.net |
| Series of piperidone derivatives | VEGFR-2 tyrosine kinase | Docking revealed hydrogen bond interactions with GLU-883 and hydrophobic interactions with surrounding residues. derpharmachemica.com |
| Piperine and its analogues | IL-1β and NF-κB | Analogues showed higher affinity for the binding site compared to piperine, with binding energies ranging from -6.04 to -7.22 kcal/mol for IL-1β. mdpi.com |
| Substituted piperidines | HDM2-p53 | Potent inhibitors were developed, demonstrating tumor regression in xenograft models. X-ray crystallography confirmed hydrogen bonding with Gln24. nih.gov |
Lack of Specific Research Hinders Pharmacophore Modeling Analysis of 3,3-diphenyl-2-Piperidinone
Despite a comprehensive search of scientific literature, no specific research articles detailing pharmacophore modeling studies on the chemical compound “this compound” were identified. As a result, a detailed analysis of its use in ligand-based and structure-based pharmacophore modeling for scaffold design and optimization, as requested, cannot be provided at this time.
Pharmacophore modeling is a crucial computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach is broadly categorized into two methods:
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of known active molecules to derive a common pharmacophore model that represents the key features required for biological activity.
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, this method can be used. It involves analyzing the interactions between the target and a bound ligand to generate a pharmacophore model that defines the essential interaction points within the active site.
The this compound scaffold possesses a unique three-dimensional structure with two phenyl rings and a piperidinone core, suggesting its potential as a scaffold in medicinal chemistry. These features could be significant in developing pharmacophore models for various therapeutic targets. However, without published research specifically investigating this compound, any discussion on its pharmacophoric features, the development of predictive models, or its application in virtual screening for designing new, more potent analogs remains speculative.
Detailed research findings, including the generation of pharmacophore hypotheses, validation metrics, and data tables illustrating the pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings), are essential for a thorough scientific article on this topic. The absence of such studies on this compound in the public domain makes it impossible to fulfill the request for an article section focused on its computational chemistry and quantum mechanical investigations in the context of pharmacophore modeling.
Mechanistic Insights into in Vitro Biological Activities of 3,3 Diphenyl 2 Piperidinone Analogues
Anticancer Mechanisms
The anticancer properties of 3,3-diphenyl-2-piperidinone analogues are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of the proteasome, and modulation of the cell cycle.
A primary mechanism by which piperidone analogues exert their anticancer effects is through the induction of apoptosis. Studies have shown that certain novel piperidone compounds trigger cell death via the intrinsic apoptotic pathway. nih.govnih.gov This process is initiated by an accumulation of reactive oxygen species (ROS) within the cancer cells. nih.govmdpi.com The increase in ROS leads to a state of oxidative stress, which in turn causes mitochondrial depolarization, a key event in the apoptotic cascade. nih.govmdpi.com
The loss of mitochondrial membrane potential is followed by the activation of caspases, which are a family of protease enzymes that execute the final stages of apoptosis. nih.govnih.gov Specifically, the activation of caspase-3 and caspase-7 has been observed in cancer cells treated with these piperidone compounds. nih.gov The activation of these executioner caspases is a definitive marker of a cell undergoing apoptosis. nih.gov
Table 1: Apoptotic Effects of Piperidone Analogues on Cancer Cell Lines
| Compound | Cell Line | Apoptotic Mechanism | Reference |
|---|---|---|---|
| 2608 | CEM, COLO 205 | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation | nih.gov |
| 2610 | CEM, COLO 205 | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation | nih.gov |
| P3 | HL-60 | Intrinsic pathway of apoptosis, caspase-3 activation | nih.gov |
| P4 | HL-60 | Intrinsic pathway of apoptosis, caspase-3 activation | nih.gov |
| P5 | HL-60 | Intrinsic pathway of apoptosis, caspase-3 activation | nih.gov |
Several piperidone analogues have been identified as proteasome inhibitors. nih.govnih.gov The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition disrupts cellular homeostasis, leading to apoptosis. nih.gov In cancer cells treated with these compounds, there is an accumulation of poly-ubiquitinated proteins, a hallmark of proteasome inhibition. nih.govnih.gov This targeted therapy approach is particularly effective against cancer cells, which often have a high rate of protein turnover and are more susceptible to proteasome inhibition. nih.gov The inhibition of the proteasome can also lead to the accumulation of pro-apoptotic proteins, further contributing to cell death. nih.gov
In addition to inducing apoptosis, this compound analogues can modulate the cell cycle and cause DNA fragmentation. nih.govresearchgate.net Treatment with these compounds has been shown to cause alterations in the cell cycle of cancer cell lines. nih.gov For instance, one piperidone compound, P5, was found to cause cell cycle arrest at the G2/M phase. nih.gov This arrest prevents the cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.
Furthermore, these compounds elicit DNA fragmentation, which is another characteristic feature of apoptosis. nih.govbenthamscience.com An increase in the sub-G0/G1 cell population, which represents cells with fragmented DNA, has been observed in both lymphoma and colon cancer cell lines following treatment with piperidone analogues. nih.gov
Table 2: Cell Cycle and DNA Fragmentation Effects of Piperidone Analogues
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| 2608 | CEM, COLO 205 | Cell cycle alteration, DNA fragmentation | nih.gov |
| 2610 | CEM, COLO 205 | Cell cycle alteration, DNA fragmentation | nih.gov |
| P5 | HL-60 | G2/M phase arrest | nih.gov |
The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. mdpi.com Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. mdpi.comnih.gov The mechanism of proteasome inhibition by piperidone analogues can interfere with the degradation of pro-apoptotic proteins such as Bax, leading to their accumulation and subsequent triggering of apoptosis. nih.govwvu.edu Conversely, the inhibition of the proteasome can prevent the degradation of IκB, an inhibitor of the pro-survival NF-κB pathway, which can indirectly affect the expression of Bcl-2 family proteins. mdpi.com While direct binding studies with this compound analogues are not extensively detailed, the modulation of the balance between Bax and Bcl-2 is a critical aspect of their apoptosis-inducing activity. benthamscience.comnih.gov
Anti-inflammatory Mechanisms (e.g., Inhibition of Protein Denaturation, Radical Scavenging)
The anti-inflammatory properties of this compound analogues are linked to their ability to inhibit protein denaturation and scavenge free radicals. nih.gov Protein denaturation is a process where proteins lose their tertiary and secondary structure, which is implicated in inflammatory processes. The ability of these compounds to prevent heat-induced albumin denaturation is a recognized in vitro indicator of anti-inflammatory activity.
Furthermore, inflammation is closely associated with oxidative stress, where an excess of free radicals contributes to tissue damage. nih.govnih.gov The radical scavenging activity of piperidone derivatives helps to mitigate this oxidative stress, thereby exerting an anti-inflammatory effect. scispace.com
Antioxidant Mechanisms (e.g., DPPH and Superoxide Radical Scavenging Activity)
The antioxidant activity of this compound analogues is primarily attributed to their capacity to scavenge free radicals. This has been demonstrated through various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. scispace.comresearchgate.netmdpi.comnih.govekb.eg In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which corresponds to its antioxidant potential. nih.gov
Substituted piperidinone derivatives have shown significant DPPH radical scavenging activity. scispace.comresearchgate.net Additionally, these compounds have demonstrated the ability to scavenge superoxide radicals, which are highly reactive oxygen species that can cause significant cellular damage. scispace.com The antioxidant properties of these compounds are often enhanced by the presence of specific substituent groups on the piperidine (B6355638) ring. scispace.comresearchgate.net
Table 3: Antioxidant Activity of Piperidinone Derivatives
| Compound Type | Assay | Activity | Reference |
|---|---|---|---|
| Substituted piperidinone oximes | DPPH, Superoxide radical scavenging | Potent antioxidant activity | scispace.com |
| Methyl and methoxy substituted piperidinones | DPPH, Superoxide anion, Hydroxyl radical scavenging | Good antioxidant activity | scispace.com |
| Diaryl substituted piperidinones | DPPH scavenging | Effective free radical scavengers | researchgate.net |
Antimicrobial Mechanisms (e.g., Antibacterial and Antifungal Activity against Specific Strains)
Piperidin-4-one derivatives, which share a core structure with this compound, have demonstrated notable antimicrobial properties. mdpi.comnih.gov These compounds have been screened against various bacterial and fungal strains, revealing significant activity that in some cases is comparable to standard antimicrobial agents. mdpi.comgenawif.com The introduction of different substituents onto the piperidine ring plays a crucial role in the antimicrobial potency and spectrum of these analogues. als-journal.commdpi.comyoutube.com
The antibacterial activity of piperidin-4-one derivatives has been observed against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain synthesized compounds have shown good activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.comgenawif.com The mechanism of action is believed to involve the disruption of essential cellular processes in bacteria. Some piperidine derivatives have been found to act as DNA gyrase inhibitors, an enzyme crucial for bacterial DNA replication. mdpi.com By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation.
In terms of antifungal activity, piperidin-4-one derivatives have shown efficacy against various fungal species, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. mdpi.comlongdom.orgnih.gov The addition of certain chemical moieties, such as a thiosemicarbazone group, to the piperidin-4-one structure has been shown to significantly enhance antifungal activity. mdpi.com Docking studies with some 1,5-diarylidene-4-piperidones suggest that they may exert their antifungal effects by targeting sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. longdom.org Disruption of ergosterol synthesis leads to impaired cell membrane integrity and ultimately fungal cell death. longdom.org
The table below summarizes the minimum inhibitory concentration (MIC) values for some piperidin-4-one derivatives against selected microbial strains.
| Compound Type | Target Microorganism | MIC (µg/mL) | Reference |
| N-methyl-4-piperidone-derived MKCs | Streptococcus mutans | 250-500 | nih.gov |
| N-methyl-4-piperidone-derived MKCs | Streptococcus salivarius | 250-500 | nih.gov |
| N-methyl-4-piperidone-derived MKCs | Lactobacillus paracasei | 250-500 | nih.gov |
| Piperidine and Pyrrolidine Substituted Halogenobenzenes | Staphylococcus aureus | 32-512 | youtube.com |
| Piperidine and Pyrrolidine Substituted Halogenobenzenes | Bacillus subtilis | 32-512 | youtube.com |
| Piperidine and Pyrrolidine Substituted Halogenobenzenes | Yersinia enterocolitica | 32-512 | youtube.com |
| Piperidine and Pyrrolidine Substituted Halogenobenzenes | Escherichia coli | 32-512 | youtube.com |
| Piperidine and Pyrrolidine Substituted Halogenobenzenes | Klebsiella pneumoniae | 32-512 | youtube.com |
| Piperidine and Pyrrolidine Substituted Halogenobenzenes | Candida albicans | 32-512 | youtube.com |
Enzyme Inhibition and Receptor Interaction Studies
A significant area of research for piperidinone analogues has been their potential as cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. patsnap.com These compounds have been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.compatsnap.com
A variety of substituted piperidinone derivatives have demonstrated potent inhibitory activity against both AChE and BuChE. mdpi.compatsnap.com For example, a series of α,β-unsaturated carbonyl based piperidinone derivatives showed IC50 values for AChE inhibition in the range of 12.55-23.75 µM. patsnap.com The potency and selectivity of these inhibitors are highly dependent on the nature and position of the substituents on the piperidinone scaffold. mdpi.compatsnap.com For instance, one study found that a derivative with a 2-chloro substitution was the most potent AChE inhibitor, while a derivative with a 4-ethoxy-3-methoxy moiety showed the best BuChE inhibition. mdpi.com
The following interactive data table presents the cholinesterase inhibitory activities of selected piperidinone analogues.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | 12.55 | patsnap.com |
| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | 17.28 | patsnap.com |
| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | AChE | 18.04 | patsnap.com |
| Phenoxyethyl piperidine derivative 5a | AChE | 2.8 | |
| Phenoxyethyl piperidine derivative 5c | AChE | 0.50 | |
| Phenoxyethyl piperidine derivative 7c | BuChE | 2.5 | |
| Phenoxyethyl piperidine derivative 7c | AChE | 35.6 | |
| Phenoxyethyl piperidine derivative 7e | AChE | 2.1 | |
| Substituted cinnamoyl piperidinyl acetate (B1210297) 5b | AChE | 19.74 | mdpi.com |
| Substituted cinnamoyl piperidinyl acetate 5b | BuChE | 17.51 | mdpi.com |
| Substituted cinnamoyl piperidinyl acetate 5q | BuChE | 13.49 | mdpi.com |
Analogues of this compound have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. The mechanism of this inhibition often involves interference with the lipoxygenase (LOX) and cyclooxygenase (COX) pathways, which are critical for the production of pro-aggregatory molecules.
One study on a novel 4-piperidone-based thiazole (B1198619) derivative, (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (R4), found that it could inhibit platelet aggregation by targeting secondary aggregation pathways like lipoxygenase and cyclooxygenase. This compound demonstrated potent inhibition of collagen- and ADP-induced platelet aggregation with IC50 values of 0.55 ± 0.12 µM and 0.26 ± 0.20 µM, respectively. Furthermore, it significantly inhibited lipoxygenase with an IC50 of 26.65 ± 0.16 µM.
Piperine, an alkaloid containing a piperidine ring, has been shown to inhibit platelet aggregation by suppressing the activities of cytosolic phospholipase A2 (cPLA2) and thromboxane A2 (TXA2) synthase, without affecting cyclooxygenase-1 (COX-1) activity. In contrast, piperine was found to inhibit cyclooxygenase-2 (COX-2) activity in macrophages, suggesting different mechanisms of action in different cell types.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. This enzyme is composed of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, which provides the energy for the supercoiling of DNA. Inhibition of the GyrB subunit is a promising strategy for the development of new antibacterial agents.
While direct evidence for the inhibition of DNA gyrase B by this compound is not extensively documented, the broader class of piperidine derivatives has been associated with DNA gyrase inhibition. mdpi.com For instance, certain piperidinyl "tails" have been incorporated into structures that show inhibitory properties against DNA gyrase. mdpi.com This suggests that the piperidine scaffold can be a valuable component in the design of DNA gyrase inhibitors. The mechanism of action for such inhibitors typically involves binding to the ATP-binding site of the GyrB subunit, thereby preventing the conformational changes necessary for enzyme function.
Structure-Activity Relationship (SAR) Studies of Substituted Piperidinone Scaffolds
The biological activities of piperidinone analogues are profoundly influenced by the nature and position of substituents on the piperidinone ring. Structure-activity relationship (SAR) studies have been crucial in elucidating the key structural features required for antimicrobial, cholinesterase inhibitory, and other biological effects.
In the context of antimicrobial activity, SAR studies have shown that the introduction of various aryl groups at the 2 and 6 positions of the piperidin-4-one ring can significantly impact potency. mdpi.com For antibacterial activity, QSAR studies have indicated that an increase in the weakly polar component of the solvent-accessible surface area is favorable. mdpi.com Conversely, for antifungal activity, an increase in polarizability and a decrease in ionization potential and hydrogen bond donor capacity are beneficial. mdpi.com
For cholinesterase inhibition, SAR studies on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine and related compounds have provided valuable insights. These studies have revealed that:
The N-benzylpiperidine moiety plays a crucial role in the inhibitory potency. patsnap.com
Introduction of a lipophilic environment at the C-5 position of a pyridazine ring attached to the piperidine moiety is favorable for AChE-inhibitory activity and AChE/BuChE selectivity.
Substitutions on the benzylidene rings, such as methyl, methoxy, nitro, nitrile, fluorine, chlorine, and bromine at the para position, can modulate the inhibitory potency against AChE and BuChE. patsnap.com For example, a nitro substituent was found to confer the highest anti-AChE activity, while a chlorine substituent resulted in the best anti-BuChE activity. patsnap.com
Central Nervous System (CNS) Effects and Associated In Vitro Mechanisms
The ability of piperidinone analogues to inhibit cholinesterases directly implicates them in potential central nervous system (CNS) effects. patsnap.com The inhibition of AChE and BuChE increases the levels of acetylcholine in the brain, a key strategy in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease. patsnap.com The in vitro mechanism for this CNS effect is the direct inhibition of these enzymes, as detailed in section 7.5.1.
Furthermore, piperidin-4-ones are known to exhibit a range of biological activities including central nervous system depressant effects. mdpi.com The structural versatility of the piperidine scaffold allows for its incorporation into a wide array of CNS-active compounds. By modifying the substituents on the piperidinone ring, it is possible to fine-tune the pharmacological properties of these molecules to achieve desired effects on the CNS.
Conclusion and Future Research Perspectives
Synthesis of Key Findings on the Chemistry and Biological Activities of 3,3-Diphenyl-2-Piperidinone
Direct and specific investigations into the synthesis, chemical properties, and biological functions of this compound are notably scarce in published scientific literature. However, by examining the broader class of 3,3-disubstituted 2-piperidinones (also known as δ-valerolactams), a coherent picture of its potential emerges.
The most relevant research points to the potential of this structural class in neurology, particularly as anticonvulsant agents. Studies on a series of 3,3-dialkyl and 3-alkyl-3-benzyl-2-piperidinones have demonstrated significant efficacy in established preclinical models of seizures. For instance, 3,3-diethyl-2-piperidinone (B13319038) was identified as a potent agent against pentylenetetrazole-induced seizures, while 3-benzyl-2-piperidinone showed high efficacy against seizures induced by maximal electroshock. acs.orgnih.gov These findings strongly suggest that the 3,3-disubstituted-2-piperidinone scaffold is a pharmacologically privileged structure for anticonvulsant activity. The presence of two phenyl groups at the C-3 position in this compound represents a logical, albeit uninvestigated, extension of this series.
Furthermore, the related 3,3-disubstituted piperidine (B6355638) core has been successfully utilized in the development of potent and orally bioavailable inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology. nih.govnih.gov This line of research indicates that the gem-disubstituted piperidine framework can be effectively tailored to disrupt critical cellular pathways, suggesting a potential, though more speculative, application for this compound derivatives in cancer therapeutics.
Chemically, the synthesis of piperidinones is well-established through various methods, including intramolecular cyclization and reductive amination cascades. nih.gov However, the creation of a quaternary carbon center bearing two bulky phenyl groups, as found in this compound, presents a distinct synthetic challenge that has not been specifically addressed in the literature.
Identification of Remaining Research Gaps and Challenges
The primary and overarching research gap is the fundamental lack of empirical data for this compound itself. This void can be categorized into several critical areas:
Validated Synthetic Routes: There is no established, optimized, and high-yield synthetic protocol specifically for this compound. The development of such a method is the crucial first step to enable any further chemical or biological study.
Physicochemical and Structural Characterization: The compound lacks comprehensive characterization. Essential data, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and definitive structural elucidation through single-crystal X-ray diffraction, are completely absent.
Biological Screening and Pharmacological Profile: The biological activity of this compound remains entirely unexplored. It has not been subjected to broad pharmacological screening to identify its primary biological targets or potential therapeutic applications.
Mechanistic Understanding: Without any biological data, there is consequently no information on its mechanism of action. It is unknown if it interacts with central nervous system receptors, ion channels, or other cellular targets.
Directions for Novel Scaffold Design and Mechanistic Elucidation of Biological Actions
Given the promising anticonvulsant activity of related compounds, a clear direction for future research is the synthesis and evaluation of this compound and its analogs. acs.orgnih.gov
Novel Scaffold Design: A systematic structure-activity relationship (SAR) study should be initiated. This would involve the design and synthesis of a library of derivatives by introducing various substituents (e.g., halogens, methoxy, or nitro groups) onto the phenyl rings. Such modifications would probe the electronic and steric requirements for optimal activity and could lead to the discovery of novel agents with enhanced potency or improved pharmacokinetic profiles.
Mechanistic Elucidation: Once synthesized, this compound should undergo initial screening in preclinical seizure models (e.g., MES and scPTZ tests). nih.gov If activity is confirmed, mechanistic studies should follow to identify the molecular target. Based on the actions of other anticonvulsants, key targets to investigate would include voltage-gated sodium channels and GABA-mediated chloride currents. acs.orgresearchgate.net Concurrently, exploring its potential as an HDM2-p53 inhibitor through binding and cellular assays would be a valuable secondary research avenue. nih.govnih.gov
Potential for Methodological Advancements in Piperidinone Research
Research focused on this compound could also drive broader methodological advancements in synthetic and medicinal chemistry.
Advanced Synthetic Methodologies: Developing an efficient synthesis for this sterically demanding scaffold could pioneer new methods for constructing quaternary stereocenters in heterocyclic systems. This could involve exploring novel catalytic approaches, such as transition-metal-free functionalization or advanced cyclization strategies, that are applicable to a wider range of piperidinones. nih.govresearchgate.net
Biocatalysis and Enantioselective Synthesis: The piperidinone core is chiral when substitutions at other positions are introduced. The development of enzymatic or biocatalytic routes to synthesize enantiomerically pure 3,3-disubstituted-2-piperidinones would represent a significant advancement, offering a green and highly selective alternative to classical chemical methods.
Computational Chemistry Integration: The lack of data makes this compound an ideal subject for integrated computational and experimental workflows. Predictive modeling of its chemical properties, potential biological targets (using reverse docking), and ADME-Tox profiles could guide synthetic efforts and prioritize biological testing, creating a more efficient discovery pipeline for this class of molecules.
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science or chemical biology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
